molecular formula C26H22N8S2 B2663743 1H-Benzotriazole-1-methanamine, N,N'- (dithiodi-2,1-phenylene)bis- (9Cl) CAS No. 300677-67-2

1H-Benzotriazole-1-methanamine, N,N'- (dithiodi-2,1-phenylene)bis- (9Cl)

Cat. No.: B2663743
CAS No.: 300677-67-2
M. Wt: 510.64
InChI Key: KUVAXSQNKWJIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) is a complex organic compound characterized by the presence of benzotriazole and methanamine groups linked through a dithiodi-phenylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) typically involves the reaction of benzotriazole derivatives with methanamine in the presence of a dithiodi-phenylene linker. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted benzotriazole derivatives .

Scientific Research Applications

1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Benzotriazole-1-methanamine, N,N’- (dithiodi-2,1-phenylene)bis- (9Cl) is unique due to its dithiodi-phenylene linker, which imparts specific chemical and physical properties. This structural feature distinguishes it from other benzotriazole derivatives and contributes to its diverse applications in various fields .

Properties

IUPAC Name

N-(benzotriazol-1-ylmethyl)-2-[[2-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N8S2/c1-5-13-23-19(9-1)29-31-33(23)17-27-21-11-3-7-15-25(21)35-36-26-16-8-4-12-22(26)28-18-34-24-14-6-2-10-20(24)30-32-34/h1-16,27-28H,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVAXSQNKWJIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC3=CC=CC=C3SSC4=CC=CC=C4NCN5C6=CC=CC=C6N=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.